6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxy group, and a phenylpyridazinone core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitacetylcholinesterase (AChE) and poly ADP-ribose polymerases (PARP-1) . These enzymes play crucial roles in neurological function and DNA repair, respectively.
Biochemical Pathways
The inhibition of AChE and PARP-1 can affect several biochemical pathways. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . Inhibition of AChE can therefore lead to an increase in acetylcholine levels, enhancing cholinergic transmission.
PARP-1 is involved in the repair of DNA single-strand breaks . Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells that are deficient in certain DNA repair pathways.
Pharmacokinetics
Similar compounds have shown good bioavailability and selective targeting .
Result of Action
The inhibition of AChE can lead to enhanced cholinergic transmission, which can have various effects depending on the specific context. For example, it can improve cognitive function in conditions characterized by cholinergic deficiency .
The inhibition of PARP-1 can lead to the accumulation of DNA damage, particularly in cells deficient in certain DNA repair pathways. This can result in cell death, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursorsThe phenylpyridazinone core is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Scientific Research Applications
6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1H-benzo[d]imidazole-4-carboxamide derivatives: Studied for their poly ADP-ribose polymerase (PARP)-1 inhibitory activity
Uniqueness
6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-13(23)20-8-10-21(11-9-20)18(25)17-15(26-2)12-16(24)22(19-17)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHKPSVFFLVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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